molecular formula C19H17ClN2O3 B2472555 N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 946340-93-8

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2472555
CAS RN: 946340-93-8
M. Wt: 356.81
InChI Key: RCBTZBAIQNMUES-UHFFFAOYSA-N
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Description

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CMI-977" and is known for its unique structure and properties.

Scientific Research Applications

Metabolism and Bioactivity of Chloroacetamide Herbicides

Studies on chloroacetamide herbicides, including compounds with structural similarities to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide, have been conducted to understand their metabolism and potential bioactivities. For example, the metabolism of various chloroacetamide herbicides in human and rat liver microsomes has been explored, revealing insights into the metabolic pathways that could affect both their efficacy and potential risks (Coleman et al., 2000). These findings contribute to our understanding of the environmental and health-related implications of these compounds.

In Vitro and In Vivo Pharmacological Activities

Research on novel synthesized compounds, such as microtubule inhibitors, has shown potent antitumor activity against various cancer cells. For instance, a study on a novel compound demonstrated its ability to induce apoptosis in human hepatocellular carcinoma cells by disrupting microtubule assembly, highlighting the potential therapeutic applications of these compounds in treating malignancies (Wu et al., 2009).

properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-24-17-8-2-13(3-9-17)10-19(23)21-12-16-11-18(25-22-16)14-4-6-15(20)7-5-14/h2-9,11H,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBTZBAIQNMUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

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